molecular formula C18H23N3O4 B7004966 N-[(1R,2R)-2-hydroxycycloheptyl]-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

N-[(1R,2R)-2-hydroxycycloheptyl]-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B7004966
M. Wt: 345.4 g/mol
InChI Key: QGSSZAFJNQZEBC-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2R)-2-hydroxycycloheptyl]-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a cycloheptyl ring, an oxadiazole ring, and a methoxyphenyl group

Properties

IUPAC Name

N-[(1R,2R)-2-hydroxycycloheptyl]-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-24-15-10-6-5-7-12(15)18-21-20-17(25-18)11-16(23)19-13-8-3-2-4-9-14(13)22/h5-7,10,13-14,22H,2-4,8-9,11H2,1H3,(H,19,23)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSSZAFJNQZEBC-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)CC(=O)NC3CCCCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2=NN=C(O2)CC(=O)N[C@@H]3CCCCC[C@H]3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-hydroxycycloheptyl]-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

The cycloheptyl ring is often synthesized separately and then functionalized to introduce the hydroxy group. This intermediate is then coupled with the oxadiazole derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-hydroxycycloheptyl]-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced oxadiazole derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-hydroxycycloheptyl]-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The hydroxycycloheptyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R,2R)-2-hydroxycyclohexyl]-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    N-[(1R,2R)-2-hydroxycycloheptyl]-2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

Uniqueness

N-[(1R,2R)-2-hydroxycycloheptyl]-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the combination of its cycloheptyl ring, oxadiazole ring, and methoxyphenyl group. This combination of structural features may confer unique biological activity and chemical reactivity, making it a valuable compound for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.